
N,2,6-trimethylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,6-trimethylquinoline-3-carboxamide, also known as mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is an antagonist of nicotinic acetylcholine receptors (nAChRs) and has been used in scientific research to investigate the role of nAChRs in various physiological and pathological processes.
科学的研究の応用
Mecamylamine has been widely used in scientific research to investigate the role of nAChRs in various physiological and pathological processes. It has been shown to be effective in blocking the effects of nicotine on nAChRs, which has led to its use in studies on addiction, smoking cessation, and drug abuse. Mecamylamine has also been used in studies on the regulation of blood pressure, memory, attention, and cognition.
作用機序
Mecamylamine acts as a non-competitive antagonist of nAChRs, which are ionotropic receptors that are widely distributed in the nervous system and other tissues. By binding to nAChRs, N,2,6-trimethylquinoline-3-carboxamide blocks the effects of acetylcholine and other agonists that activate these receptors. This leads to a decrease in the activity of nAChRs and a reduction in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
Mecamylamine has a number of biochemical and physiological effects that are related to its action as an nAChR antagonist. These effects include a decrease in blood pressure, heart rate, and body temperature, as well as an increase in salivation, gastric acid secretion, and intestinal motility. Mecamylamine has also been shown to have effects on memory, attention, and cognition, although the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
Mecamylamine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized and widely used compound, which makes it easy to obtain and use in experiments. Another advantage is that it has a relatively long half-life, which allows for sustained effects on nAChRs. However, one limitation is that N,2,6-trimethylquinoline-3-carboxamide can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results. Another limitation is that N,2,6-trimethylquinoline-3-carboxamide can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
将来の方向性
There are a number of future directions for research on N,2,6-trimethylquinoline-3-carboxamide. One area of interest is the role of nAChRs in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the development of more selective nAChR antagonists that can target specific subtypes of these receptors, which could lead to more effective and targeted therapies for various diseases. Additionally, more research is needed to fully understand the mechanisms underlying the effects of N,2,6-trimethylquinoline-3-carboxamide on memory, attention, and cognition, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease.
合成法
Mecamylamine can be synthesized by reacting 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylchloroacetate. The resulting compound is then reacted with ammonia to form 2,6-dimethylquinoline-3-carboxamide, which is then further methylated to form N,2,6-trimethylquinoline-3-carboxamide.
特性
IUPAC Name |
N,2,6-trimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)7-11(9(2)15-12)13(16)14-3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQTSPQVQFOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

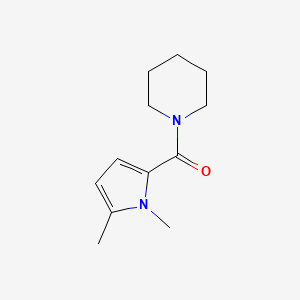
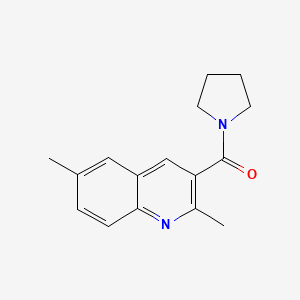
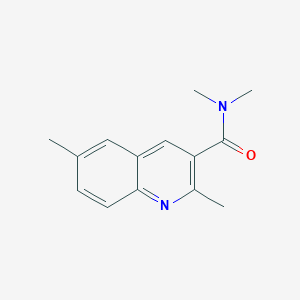

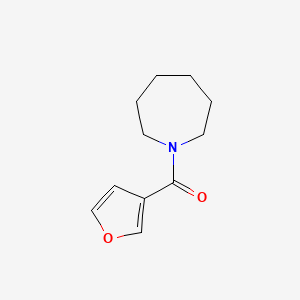

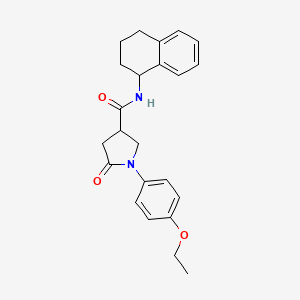
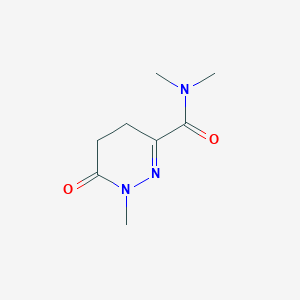
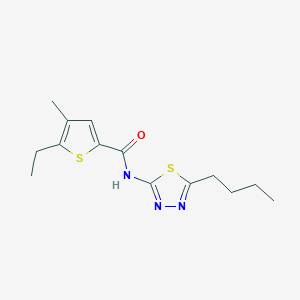

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)